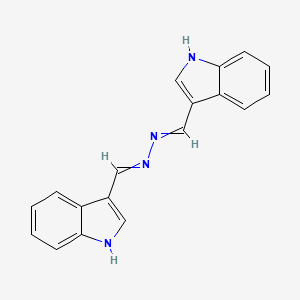

Indole-3-carboxaldehyde azine

Description

Contextual Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole nucleus, a fused ring system composed of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in organic and medicinal chemistry. jchr.org This structural motif is present in a vast array of naturally occurring and synthetic compounds that exhibit a wide spectrum of biological activities. jchr.orgbiosynth.comnrfhh.com Indole derivatives are recognized for their therapeutic potential, with applications including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. biosynth.comnrfhh.comnih.gov The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties to optimize interactions with biological targets. nih.gov The ability of the indole structure to mimic protein structures further enhances its value in drug discovery. jchr.org

Historical Development and Early Research Directions on Indole-3-carboxaldehyde (B46971) Azine

The synthesis of indole-3-carboxaldehyde azine has been known for some time, with early reports dating back to the 1960s. um.edu.myiucr.org Initial investigations into this compound were driven by an interest in its potential psychopharmacological activity. um.edu.myiucr.org The standard method for its preparation involves the condensation of indole-3-carboxaldehyde with hydrazine (B178648) hydrate, often under reflux in a solvent like ethanol (B145695). evitachem.com

Early structural elucidation was advanced by single-crystal X-ray diffraction studies. These analyses confirmed the molecular structure of this compound, revealing that the molecule lies on a center of inversion with a trans configuration about the N-N single bond. nih.govum.edu.myiucr.org The indole ring system was found to be nearly coplanar with the central –CH=N–N=CH– fragment. nih.govum.edu.my Further research has explored its formation under different reaction conditions, including its unexpected synthesis as a decomposition product in certain reactions. um.edu.myiucr.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₄N₄ | nih.govevitachem.comum.edu.mychemsrc.com |

| Molecular Weight | 286.33 g/mol | nih.govevitachem.comum.edu.my |

| Appearance | Crystalline solid | evitachem.com |

| Melting Point | ~168 °C | evitachem.com |

| Color | Yellow (in acidic solution) | unifi.it |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | nih.govevitachem.comum.edu.my |

| Space Group | P2₁/c | evitachem.com |

| a | 5.0849 (2) Å | nih.govum.edu.my |

| b | 10.6708 (4) Å | nih.govum.edu.my |

| c | 13.4435 (5) Å | nih.govum.edu.my |

| β | 94.366 (3)° | nih.govum.edu.my |

| Volume | 727.33 (5) ų | nih.govum.edu.my |

| Z | 2 | nih.govum.edu.my |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H14N4 |

|---|---|

Molecular Weight |

286.3 g/mol |

IUPAC Name |

1-(1H-indol-3-yl)-N-(1H-indol-3-ylmethylideneamino)methanimine |

InChI |

InChI=1S/C18H14N4/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-12,19-20H |

InChI Key |

OUAMYDYQMNKPLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NN=CC3=CNC4=CC=CC=C43 |

Pictograms |

Irritant |

Synonyms |

1,4-bis(3-indolyl)-2,3-diaza-1,3-butadiene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Condensation Reactions for Azine Formation

The principal method for synthesizing indole-3-carboxaldehyde (B46971) azine is the condensation reaction between indole-3-carboxaldehyde and a hydrazine (B178648) source. This reaction forms the characteristic azine bridge (-CH=N-N=CH-).

Classical Approaches Utilizing Hydrazine Derivatives

The most direct and established method for preparing indole-3-carboxaldehyde azine involves the reaction of indole-3-carboxaldehyde with hydrazine. evitachem.comnih.goviucr.org Typically, this reaction is carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). evitachem.comnih.goviucr.orgum.edu.my The product, this compound, often precipitates from the solution upon cooling and can be purified by crystallization. evitachem.com This straightforward condensation provides a reliable route to the parent azine compound. evitachem.comnih.goviucr.orgum.edu.my

The reaction can also be performed with substituted hydrazines, which can lead to the formation of unsymmetrical azines or other related derivatives. scirp.org For instance, the reaction of indole-3-carboxaldehyde with phenylhydrazine (B124118) yields the corresponding phenylhydrazone. scirp.org Another variation involves the use of carbohydrazide, which, upon reaction with two equivalents of indole-3-carboxaldehyde, can form a Schiff base that may subsequently be converted to the azine. nih.goviucr.orgum.edu.my

Modern and Green Chemistry Approaches (e.g., Mechanochemical Syntheses)

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. Mechanochemistry, which involves conducting reactions in the solid state by grinding, has emerged as a promising green alternative. mdpi.comnih.gov The synthesis of azine derivatives bearing indole (B1671886) moieties has been successfully achieved using mechanochemical methods. mdpi.comnih.gov This approach often involves grinding the aldehyde with a hydrazine source, sometimes with a catalytic amount of acid, to afford the desired azine in high yields. mdpi.com This solvent-free method minimizes waste and can significantly reduce reaction times. mdpi.comnih.govresearchgate.net

Another green approach involves the use of eco-friendly reaction media, such as polyethylene (B3416737) glycol (PEG), which can facilitate the reaction and simplify product isolation. researchgate.net Additionally, photochemical methods catalyzed by ruthenium complexes are being explored for the functionalization of indoles, which could potentially be adapted for azine synthesis under mild and sustainable conditions. acs.org

Precursor Chemistry: Synthesis and Functionalization of Indole-3-carboxaldehyde

The availability and functionalization of the precursor, indole-3-carboxaldehyde, are crucial for the synthesis of its azine and derivatives.

Synthesis of Indole-3-carboxaldehyde:

Several methods exist for the synthesis of indole-3-carboxaldehyde. The Vilsmeier-Haack reaction is a widely used and convenient method, involving the formylation of indole using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). sioc-journal.cnekb.eg This method is known for its simplicity and high yields. ekb.eg Other classical methods include the Reimer-Tiemann reaction and the Sommelet reaction. ekb.eg More recently, catalytic versions of the Vilsmeier-Haack reaction have been developed. orgsyn.org Biosynthetic routes, such as the biotransformation of indole-3-acetic acid, have also been reported. ekb.egresearchgate.net

| Synthetic Method | Reagents | Key Features | Reference |

| Vilsmeier-Haack Reaction | Indole, POCl₃, DMF | Simple, high yield | sioc-journal.cnekb.eg |

| Catalytic Vilsmeier-Haack | Indole, DMF-d7, P(III)/P(V)=O catalyst | Mild conditions, deuterated products | orgsyn.org |

| Reimer-Tiemann Reaction | Indole, CHCl₃, aq. KOH | Direct formylation | ekb.eg |

| Sommelet Reaction | Gramine, HMTA, CAN-SiO₂ | Formylation of gramine | ekb.eg |

| Biosynthesis | Indole-3-acetic acid, crude enzyme | Biotransformation | ekb.egresearchgate.net |

Functionalization of Indole-3-carboxaldehyde:

The indole-3-carboxaldehyde molecule can be functionalized at various positions to create precursors for substituted azines.

N-Functionalization: The nitrogen atom of the indole ring can be alkylated or acylated. researchgate.netderpharmachemica.com N-alkylation can be achieved using various alkyl halides in the presence of a base. researchgate.net N-acylation is readily performed with acyl chlorides. researchgate.netderpharmachemica.com These modifications allow for the introduction of a wide range of substituents on the indole nitrogen.

Ring Functionalization: The indole ring itself can be functionalized. For example, palladium-catalyzed C-H arylation can introduce aryl groups at the C4-position of the indole ring. nih.govacs.org Nitrosation of indoles can lead to the formation of 1H-indazole-3-carboxaldehyde derivatives, which are valuable intermediates. rsc.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties. Modifications can be made to the indole ring system or the azine moiety itself.

Strategies for Modification on the Indole Ring System

Substituents can be introduced onto the indole ring of indole-3-carboxaldehyde before the condensation reaction to form the azine. This approach provides a straightforward way to synthesize symmetrically substituted azines.

For example, substituted indoles can be synthesized and then formylated to produce the corresponding substituted indole-3-carboxaldehydes. sioc-journal.cn These substituted aldehydes can then be reacted with hydrazine to yield the desired substituted azines. This strategy allows for the incorporation of various functional groups, such as methyl, methoxy (B1213986), bromo, and chloro, onto the indole backbone. acs.orgsioc-journal.cn

| Indole Substituent | Effect on Reaction | Reference |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Generally provide good yields in formylation and subsequent reactions. | acs.org |

| Electron-withdrawing groups (e.g., -Br, -Cl) | Can also be incorporated, though yields may vary. | acs.org |

Diversification of the Azine Moiety and Bridging Linkers

The azine bridge itself can be modified to create a diverse range of related compounds. While the direct synthesis of unsymmetrical indole-3-carboxaldehyde azines (where the two indole units are differently substituted) is challenging, related structures can be synthesized.

One approach is to react indole-3-carboxaldehyde with a substituted hydrazine. For instance, reacting indole-3-carboxaldehyde with a hydrazide can lead to the formation of hydrazones, which contain a C=N-NH-C=O linkage. thegoodscentscompany.com

Another strategy involves the reaction of indole-3-carboxaldehyde with thiosemicarbazide (B42300) to form thiosemicarbazones. dergipark.org.tr These compounds feature a C=N-NH-C(=S)-NH₂ moiety and have been synthesized by reacting indole-3-carboxaldehyde with various thiosemicarbazides in the presence of an acid catalyst. dergipark.org.tr

Furthermore, the core azine structure can be seen as a starting point for more complex molecules. For example, azine derivatives bearing indole moieties have been used as precursors in the synthesis of other heterocyclic systems. mdpi.comnih.gov

Molecular Hybridization Strategies with Other Bioactive Scaffolds

The concept of molecular hybridization involves covalently linking two or more pharmacophores or bioactive scaffolds to create a single hybrid molecule with potentially enhanced or synergistic biological activities. In the context of this compound, this strategy is employed to develop novel compounds with improved therapeutic potential, particularly as anticancer agents. mdpi.com

Researchers have synthesized a series of azine derivatives that incorporate the indole moiety, evaluating their efficacy against various cancer cell lines such as HCT-116 (colon), HepG2 (liver), and MCF-7 (breast). mdpi.com The findings revealed that several of these hybrid compounds exhibited potent cytotoxic activity, with IC₅₀ values indicating significant anticancer effects. mdpi.com For example, specific hybrid molecules containing indole, thiazolidinedione, and triazole moieties have been explored for their anticancer properties. mdpi.com This approach leverages the known biological activities of each scaffold, aiming to create a new chemical entity with superior performance compared to the individual components. mdpi.com

Mechanistic Investigations of Azine Formation and Related Transformations

Nucleophilic Attack and Dehydration Pathways

The mechanism for the formation of this compound proceeds through a well-defined sequence of reactions.

Initial Nucleophilic Attack : The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the electrophilic carbonyl carbon of the first Indole-3-carboxaldehyde molecule. evitachem.com This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. mdpi.com

Hydrazone Intermediate Formation : Following the initial attack, a proton transfer and subsequent elimination of a water molecule (dehydration) occur, leading to the formation of an Indole-3-carboxaldehyde hydrazone intermediate. mdpi.com

Second Nucleophilic Attack : The remaining -NH₂ group of the hydrazone intermediate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of Indole-3-carboxaldehyde. mdpi.com

Final Dehydration : A final dehydration step eliminates a second molecule of water, forming the stable, conjugated azine linkage (C=N-N=C) and yielding the final this compound product. evitachem.com The resulting planar structure is stabilized by resonance and intramolecular hydrogen bonds. evitachem.com

A schematic representation of the reaction between carbidopa (B1219) (a hydrazine derivative) and Indole-3-carbaldehyde illustrates this pathway, where the lone pair of electrons from the indole's nitrogen atom helps to delocalize the charge by resonance, stabilizing the protonated formyl group and favoring the reaction. mdpi.com

Role of Catalysts and Reaction Conditions in Yield Optimization

The yield and efficiency of this compound synthesis are highly dependent on the chosen catalysts and reaction conditions. Optimization of these parameters is crucial for achieving high yields in shorter reaction times.

Catalysts: Acid catalysis is commonly employed to promote the condensation reaction. researchgate.net The catalyst protonates the aldehyde's carbonyl group, which enhances its electrophilicity and facilitates the initial nucleophilic attack by hydrazine. mdpi.com

Brønsted-Lowry Acids : Simple acids like acetic acid and phosphoric acid (H₃PO₄) have been shown to effectively catalyze the reaction. researchgate.netunifi.it

Sulfonic Acids : p-Toluenesulfonic acid (p-TSA) has been demonstrated to be a highly efficient catalyst in related multicomponent reactions, significantly increasing product yield while drastically reducing reaction time. researchgate.net

Metal Catalysts : In some synthetic protocols for azines, metal salts such as copper(II) chloride (CuCl₂) have been used to promote the condensation. researchgate.net

The effect of catalyst concentration is a key factor in optimizing the reaction, as demonstrated in the synthesis of related heterocyclic compounds.

Table 1: Effect of p-TSA Catalyst Amount on Product Yield and Reaction Time

| Entry | Catalyst (mol%) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 0 | 30 | 25 | researchgate.net |

| 2 | 1 | 10 | 63 | researchgate.net |

| 3 | 3 | 2 | 91 | researchgate.net |

This table illustrates the optimization of a related three-component reaction, showing a significant increase in yield with a minimal amount of acid catalyst. researchgate.net

Reaction Conditions: Solvent, temperature, and reaction time are critical variables that must be controlled to ensure efficient synthesis.

Solvent : Ethanol is a commonly used solvent, often under reflux conditions. evitachem.comum.edu.my Mixtures of ethanol and water have also been successfully employed. mdpi.com

Temperature : The reaction has been reported to proceed under various temperatures, from ambient conditions (20°C) over extended periods (24 hours) to elevated temperatures (70°C or reflux) for shorter durations (2-4 hours). um.edu.mymdpi.comunifi.it In some specialized syntheses, higher temperatures (373 K or 100°C) in a sealed vessel are used. um.edu.mychinesechemsoc.org

Reaction Time : Reaction times can range from a few minutes to several hours, depending on the catalyst, temperature, and reactants used. um.edu.myresearchgate.net

Table 2: Summary of Reported Reaction Conditions for Azine Synthesis

| Reactants | Catalyst/Additive | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| Indole-3-carboxaldehyde, Hydrazine hydrate | None specified | Ethanol | Reflux | 2 hours | evitachem.comum.edu.my |

| Indole-3-carbaldehyde, Carbidopa | None specified | EtOH:H₂O (1:1) | 70 °C | 4 hours | mdpi.com |

| Schiff base, Zinc acetate (B1210297) | Triethylamine | Ethanol | 373 K | 2 days | um.edu.myiucr.org |

| Indole-3-carbaldehyde, Carbidopa | H₃PO₄ (pH 1.3) | EtOH:H₂O (9:1) | 20 °C | 24 hours | unifi.it |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the molecular structure of Indole-3-carboxaldehyde (B46971) azine and understanding its chemical properties.

While specific experimental NMR data for Indole-3-carboxaldehyde azine is not detailed in the available literature, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecule's inherent symmetry and the known spectral data of its precursor, Indole-3-carboxaldehyde. rsc.org The azine's symmetrical structure (indole-CH=N-N=CH-indole) means that corresponding protons and carbons on both indole (B1671886) rings are chemically equivalent, leading to a simplified spectrum compared to an asymmetrical analogue.

The ¹H NMR spectrum is expected to feature a distinct singlet for the azine protons (-CH=N), significantly downfield due to the influence of the imine bond. The protons of the indole rings would appear in the aromatic region, with the N-H proton showing as a broad singlet. In the ¹³C NMR spectrum, the azine carbon (-CH=N) would be readily identifiable, alongside the signals corresponding to the nine unique carbons of the indole moiety.

| Expected ¹H NMR Signals for this compound | | :--- | :--- | :--- | | Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | | Indole N-H | > 10.0 | Broad Singlet | | Azine C-H | 8.5 - 9.0 | Singlet | | Indole Aromatic C-H | 7.0 - 8.5 | Multiplets, Doublets |

| Expected ¹³C NMR Signals for this compound | | :--- | :--- | | Carbon Type | Expected Chemical Shift (δ, ppm) | | Azine C-H | 155 - 165 | | Indole Aromatic & Quaternary Carbons | 110 - 140 |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the molecule by detecting their vibrational frequencies. For this compound, the spectrum would be defined by vibrations from the indole rings and the central azine bridge. Key absorptions would include the N-H stretching vibration of the indole ring, typically seen as a sharp peak above 3300 cm⁻¹. The C=N stretching of the azine group is a crucial diagnostic peak, expected in the 1620-1650 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the indole rings would also be prominent.

| Characteristic IR Absorption Bands for this compound | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | | N-H Stretch | Indole N-H | 3300 - 3400 | | C-H Stretch (Aromatic) | Indole C-H | 3000 - 3100 | | C=N Stretch | Azine Bridge | 1620 - 1650 | | C=C Stretch (Aromatic) | Indole Ring | 1450 - 1600 |

Mass spectrometry confirms the molecular weight of the compound and provides information about its structural components through fragmentation analysis. The molecular formula of this compound is C₁₈H₁₄N₄, corresponding to a molecular weight of approximately 286.33 g/mol . nih.gov In a mass spectrum, the molecular ion peak ([M]⁺•) would appear at an m/z value corresponding to this mass.

The primary fragmentation pathway for azines typically involves the cleavage of the weak central N-N single bond. This would result in a prominent fragment ion corresponding to the [indole-CH=N]⁺ moiety, with an expected m/z of 143. This fragmentation pattern provides strong evidence for the dimeric structure of the azine.

| Mass Spectrometry Data for this compound | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₁₈H₁₄N₄ | | Molecular Weight | 286.33 | | Expected Molecular Ion ([M]⁺•) | m/z ≈ 286 | | Major Fragment Ion | [C₉H₇N₂]⁺ | | Major Fragment m/z | m/z ≈ 143 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The extended π-conjugated system, which includes both indole rings and the azine bridge, acts as a chromophore. This extensive conjugation allows the molecule to absorb light in the visible region, resulting in its characteristic yellow color. unifi.it

In an acidic solution, this compound exhibits a characteristic maximum absorbance (λmax) at approximately 415 nm. unifi.it The position of this absorption is sensitive to both solvent polarity and pH, which can influence the electronic structure through protonation of the azine nitrogen atoms. unifi.it

| UV-Vis Spectroscopic Data for this compound | | :--- | :--- | :--- | | Parameter | Condition | Value | | λmax | Acidic Solution | ~415 nm |

X-ray Crystallography and Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined to be monoclinic, belonging to the P2₁/c space group. researchgate.net The analysis reveals that the molecule is centrosymmetric, with the center of inversion located at the midpoint of the N-N bond. nih.govnih.gov This means that only one half of the molecule is unique, and the other half is generated by symmetry.

| Crystallographic Data for this compound | | :--- | :--- | | Parameter | Value nih.govresearchgate.net | | Chemical Formula | C₁₈H₁₄N₄ | | Molecular Weight | 286.33 | | Crystal System | Monoclinic | | Space Group | P2₁/c | | a (Å) | 5.0849 | | b (Å) | 10.6708 | | c (Å) | 13.4435 | | β (°) | 94.366 | | Volume (ų) | 727.33 | | Z (molecules/unit cell) | 2 |

The crystallographic data provides key details about the molecule's conformation. researchgate.net The N-N single bond of the azine bridge adopts a trans configuration, which is the more sterically favorable arrangement. nih.govnih.gov

The molecule is largely planar. The indole fused-ring system is nearly coplanar with the central –CH=N–N=CH– fragment. nih.gov The dihedral angle between the indole ring system and the plane of the azine bridge is reported to be a mere 9.8°. nih.govresearchgate.netnih.gov This high degree of planarity facilitates the extended π-conjugation across the entire molecule, which is consistent with the chromophoric properties observed in UV-Vis spectroscopy. In the crystal lattice, adjacent molecules are linked by N-H···N hydrogen bonds between the indole N-H group of one molecule and an azine nitrogen atom of a neighboring molecule, forming a layered motif. nih.govresearchgate.net

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding Networks)

The supramolecular assembly of this compound is significantly influenced by hydrogen bonding. The molecule, with the chemical formula C₁₈H₁₄N₄, possesses a center of inversion, meaning that the asymmetric unit contains only one half of the molecule. nih.govnih.gov The N-N single bond of the azine bridge adopts a trans configuration. A key feature of its structure is the near coplanarity of the indole fused-ring system with the central -CH=N-N=CH- fragment, exhibiting a dihedral angle of approximately 9.8(2)°. nih.govnih.gov

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1 | H1 | N2 | 0.87(2) | 2.21(2) | 3.065(2) | 167(2) |

| Table 1: Hydrogen-Bond Geometry for this compound. Data sourced from crystallographic studies. |

Crystal Packing and Lattice Dynamics

The crystal packing of this compound is a direct consequence of the intermolecular forces, primarily the aforementioned hydrogen bonds. The layered structure resulting from the N-H···N interactions defines the packing arrangement. The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net

The crystal data reveals the following lattice parameters:

a = 5.0849(2) Å

b = 10.6708(4) Å

c = 13.4435(5) Å

β = 94.366(3)°

Volume = 727.33(5) ų

Z = 2 (number of molecules per unit cell)

While specific studies on the lattice dynamics, such as the analysis of phonon modes and vibrational properties of the crystal lattice of this compound, are not extensively documented in the available literature, the nature of the crystal packing provides a basis for understanding these dynamic properties. The relatively strong and directional hydrogen bonds would be expected to play a significant role in the propagation of lattice vibrations. The layered motif might lead to anisotropic lattice dynamics, with different vibrational characteristics within the layers compared to between the layers. The study of phonon dispersion in molecular crystals, often accomplished through computational methods like Density Functional Theory (DFT), can provide detailed insights into these vibrational modes. acs.orgacs.org

Theoretical and Computational Chemistry Studies

Theoretical and computational methods offer a powerful lens through which to examine the electronic structure, stability, and reactivity of molecules like this compound. While specific computational studies focused exclusively on this compound are limited in the public domain, the application of common computational techniques to similar indole and azine derivatives provides a framework for understanding its theoretical aspects.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For aromatic azines, DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. researchgate.net These parameters are crucial for predicting a molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational stability and intermolecular interactions. MD simulations of molecular crystals can be used to investigate the stability of the crystal lattice and the nature of thermal motions. nih.govacs.org For a molecule like this compound, MD simulations could be employed to study the stability of the trans conformation of the azine bridge and the planarity of the molecule in different environments.

Furthermore, MD simulations are valuable for understanding how molecules interact with their surroundings, such as in a solvent or within a biological system. mdpi.com For instance, simulations could model the aggregation behavior of this compound in solution, a process driven by intermolecular forces. researchgate.net

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. For azines, which can participate in dynamic covalent chemistry, computational studies can help to understand the kinetics and thermodynamics of their formation and exchange reactions. nih.gov

In the context of this compound, computational analysis could be used to investigate its synthetic pathway, likely proceeding through a hydrazone intermediate. researchgate.net Furthermore, the reactivity of the indole ring and the azine bridge towards various reagents could be predicted by mapping the potential energy surfaces of possible reaction pathways. While no specific computational studies on the reaction pathways of this compound have been reported, the methodologies are well-established for related systems. osti.gov

| Computational Method | Application | Potential Insights for this compound |

| Density Functional Theory (DFT) | Electronic Structure and Reactivity | HOMO-LUMO gap, electron density distribution, spectral properties. |

| Molecular Dynamics (MD) | Conformational Stability and Interactions | Stability of the trans conformation, aggregation behavior, lattice stability. |

| Reaction Pathway Analysis | Mechanism and Kinetics | Elucidation of formation mechanism, prediction of reactivity. |

| Table 2: Summary of Potential Computational Studies on this compound. |

Non Biological and Material Science Applications

Role as Synthetic Intermediates in the Construction of Complex Organic Molecules

Indole-3-carboxaldehyde (B46971) is a pivotal intermediate in the synthesis of a wide array of complex organic molecules, including heterocyclic derivatives and natural product analogues. ekb.egbiosynth.comresearchgate.netekb.eg The carbonyl group of the aldehyde is highly reactive, readily participating in C-C and C-N bond-forming reactions. ekb.egekb.eg This reactivity is harnessed to create more elaborate structures.

Applications in Coordination Chemistry

The nitrogen atoms present in the indole (B1671886) rings and the central azine bridge make Indole-3-carboxaldehyde azine and related Schiff bases excellent ligands for coordinating with metal ions. um.edu.myijarsct.co.in This has led to extensive research into their coordination chemistry, producing a variety of metal complexes with interesting structural and functional properties. nih.gov

Schiff bases derived from indole-3-carboxaldehyde, including the azine, typically act as multidentate ligands. Coordination with metal ions often occurs through the nitrogen atom of the azomethine group (-C=N-). ijpbs.comsemanticscholar.org In the case of Schiff bases formed from indole-3-carboxaldehyde and other amines, the ligand can bind in a bidentate fashion, coordinating through both the azomethine nitrogen and the indole nitrogen. researchgate.net The specific coordination mode can be influenced by the reaction conditions and the nature of the metal ion. um.edu.my The azine itself, with its two indole and two azomethine nitrogens, offers multiple potential binding sites, allowing for the formation of mononuclear or polynuclear metal complexes. The structure is characterized by a trans configuration around the N-N bond, contributing to a planar geometry that facilitates complexation. evitachem.comnih.gov

A variety of metal complexes involving Schiff base ligands derived from indole-3-carboxaldehyde have been synthesized and characterized. The general method involves the reaction of the pre-synthesized ligand with an appropriate metal salt in a suitable solvent. um.edu.myekb.eg Characterization is typically performed using a suite of spectroscopic and analytical techniques.

FTIR Spectroscopy: Confirms the formation of the Schiff base by the presence of the imine stretching band (νC=N) and indicates coordination by shifts in this band and the appearance of new bands corresponding to metal-nitrogen (νM-N) bonds. ijpbs.com

UV-Vis Spectroscopy: Provides information on the electronic transitions within the complex, which can help in deducing the geometry around the metal center. um.edu.myijpbs.com

NMR Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the ligand and its complexes in solution. um.edu.myijpbs.com

These studies have revealed that the resulting complexes can adopt various geometries, such as tetrahedral, square planar, and octahedral, depending on the metal ion and the stoichiometry of the ligand. ijarsct.co.insemanticscholar.orgnih.gov

Table 1: Examples of Metal Complexes with Indole-3-carboxaldehyde-derived Schiff Base Ligands

| Metal Ion | Ligand Derived From | Proposed Geometry | Reference(s) |

| Cu(II), Co(II), Ni(II) | Indole-3-carboxaldehyde & m-aminobenzoic acid | Square Planar (Cu), Tetrahedral (Co, Ni) | ijarsct.co.in, semanticscholar.org |

| Hg(II), Zr(IV) | Indole-3-carboxaldehyde & 1,4-Diaminobutane | Not specified | ijpbs.com |

| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Indole-3-carboxaldehyde & L-histidine | Octahedral (Mn, Fe), Tetrahedral (Co, Zn) | mdpi.com, nih.gov |

| Cu(II), Fe(III) | Indole-3-carboxaldehyde & 4,6-diaminobenzene-1,3-dithiol | Square Planar (Cu), Octahedral (Fe) | researchgate.net |

Schiff base metal complexes, including those derived from indole-3-carboxaldehyde, are recognized for their potential applications in catalysis. nih.govijpbs.com The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating organic transformations.

One notable example is the use of copper(II) and iron(III) complexes of an indole-based Schiff base to mimic the activity of the enzyme catecholase oxidase. researchgate.net These complexes were found to be catalytically active in the oxidation of 3,5-di-tert-butylcatechol. researchgate.net The study demonstrated that the catalytic efficiency depended on the specific metal and its coordination environment, highlighting the tunability of these systems. researchgate.net Such biomimetic catalysts are of great interest for developing new, efficient, and selective oxidation processes. The reusability of some of these catalysts has also been demonstrated, which is a significant advantage for practical applications. researchgate.net

Chromophoric and Spectroscopic Probe Applications

The extended π-conjugated system of this compound gives it distinct chromophoric properties, which are exploited in the development of sensors and analytical assays.

A significant application of this compound is in colorimetric sensing. mdpi.comresearchgate.net An optical assay has been developed for the quantitative determination of the anti-Parkinson's drug carbidopa (B1219). mdpi.com This method is based on the selective condensation reaction between the hydrazine (B178648) group of carbidopa and two molecules of indole-3-carbaldehyde. unifi.it The reaction produces the distinctly yellow-colored this compound, which serves as a molecular probe. mdpi.comresearchgate.net

The intensity of the yellow color, which can be measured spectrophotometrically, is directly proportional to the concentration of the analyte. mdpi.com This system allows for simple, inexpensive, and rapid visual detection and quantification. researchgate.net The reaction is typically carried out in an acidified hydroalcoholic solution at an elevated temperature to maximize color development. mdpi.com The identity of the yellow product as the azine has been confirmed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.com The color of the azine solution is also sensitive to pH and solvent composition, a property that can be fine-tuned to optimize assay conditions. unifi.it

Table 2: Properties of the this compound-Based Colorimetric Assay for Carbidopa

| Property | Description | Reference(s) |

| Analyte | Carbidopa | mdpi.com |

| Reagent | Indole-3-carbaldehyde | mdpi.com, unifi.it |

| Product | This compound (Yellow Probe) | researchgate.net, unifi.it |

| Reaction Medium | Acidified EtOH:H₂O (1:1) | mdpi.com |

| Reaction Conditions | 70 °C for 4 hours | mdpi.com |

| λmax (Maximum Absorbance) | ~415 nm | mdpi.com, unifi.it |

| Detection Method | Colorimetry / Spectrophotometry | mdpi.com, researchgate.net |

pH-Dependent Spectroscopic Behavior and Protonation Studies

The spectroscopic characteristics of this compound exhibit a pronounced dependence on the pH of its environment. This behavior is primarily governed by the protonation and deprotonation of the azine bridge, which significantly alters the electronic structure and, consequently, the optical properties of the molecule.

Detailed research findings have demonstrated that this compound undergoes a distinct color change in response to shifts in acidity. unifi.it In a strongly acidic solution, such as at a pH of 1.3, the compound is described as being yellow. unifi.it This coloration is attributed to the protonation of one of the nitrogen atoms in the azine linkage (–CH=N–N=CH–). This protonated form results in a broad absorption band in the visible spectrum, with a maximum absorbance (λmax) observed at approximately 415 nm. unifi.itresearchgate.net The protonation facilitates charge delocalization across the conjugated system, leading to a bathochromic (red) shift of the absorption maximum into the visible region. unifi.it

Conversely, as the pH increases to a less acidic or neutral state, such as pH 5.9, the compound becomes colorless or transparent. unifi.it Spectroscopic analysis confirms this observation, showing the disappearance of the significant absorbance peak at 415 nm. unifi.it In this deprotonated state, the molecule's primary absorption is in the ultraviolet region, with a major peak noted around 350 nm. unifi.it This reversible protonation-deprotonation mechanism makes this compound a potential candidate for applications as a pH-sensitive colorimetric indicator.

The table below summarizes the pH-dependent spectroscopic properties based on published research findings. unifi.it

| pH | Spectroscopic State | Maximum Absorbance (λmax) | Observed Color |

| 1.3 | Protonated | ~415 nm | Yellow |

| 5.9 | Deprotonated | ~350 nm | Transparent |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of Indole-3-carboxaldehyde (B46971) azine involves the condensation of Indole-3-carboxaldehyde with hydrazine (B178648), typically under reflux conditions in a solvent like ethanol (B145695). evitachem.comnih.gov While effective, this method highlights the need for more sustainable and efficient synthetic strategies. Future research is directed towards developing greener methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

One promising avenue is the expansion of mechanochemical synthesis, such as grinding techniques, which can produce azine derivatives in high yields with minimal solvent use. mdpi.com Research into novel catalytic systems beyond the currently used zinc acetate (B1210297) or acetic acid could further enhance reaction efficiency and selectivity. nih.govmdpi.comum.edu.my Moreover, exploring biocatalytic routes or flow chemistry processes could offer more controlled and scalable production of Indole-3-carboxaldehyde azine and its analogues. The use of Indole-3-carboxaldehyde sourced from natural products, particularly from plants of the Brassicaceae family, presents a sustainable starting point for these syntheses. evitachem.com

Table 1: Comparison of Synthetic Methodologies for Azines

| Methodology | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Conventional Reflux | Indole-3-carboxaldehyde, Hydrazine Hydrate, Ethanol, Reflux (2 hours) evitachem.comnih.gov | Straightforward, well-established | High energy consumption, solvent waste |

| Catalyzed Synthesis | Addition of Zinc Acetate or Acetic Acid nih.govmdpi.comum.edu.my | Potentially higher yields and faster reaction times | Catalyst removal may be required |

| Mechanochemistry | Grinding of reactants with a catalytic amount of acid mdpi.com | High yields, reduced solvent use, energy efficient | Scalability for industrial production needs further investigation |

Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level

Understanding the precise molecular mechanisms underlying the biological activities of this compound is a critical challenge. The compound's characteristic planar structure, with a trans configuration at the N-N bond, facilitates interactions with biological macromolecules through π-stacking and hydrogen bonding. evitachem.comnih.goviucr.org This structural feature is believed to be central to its potential to modulate enzyme activity and interact with nucleic acids. evitachem.com In the solid state, molecules are interconnected through N-H···N hydrogen bonds, forming a layered motif. nih.goviucr.orgnih.gov

Future investigations must move beyond general observations to pinpoint specific molecular targets. Advanced techniques such as cryo-electron microscopy, proteomics, and transcriptomics can help identify the proteins and cellular pathways that are directly modulated by the compound. For instance, studies on derivatives have already shown selective inhibition of ABC transporters like P-gp and MRP1, which are involved in multidrug resistance in cancer. sci-hub.se Elucidating the specific binding sites and conformational changes induced in these and other target proteins will be paramount for understanding its therapeutic potential.

Rational Design and Synthesis of this compound Derivatives for Specific Biological Targets

The this compound scaffold is a versatile platform for rational drug design. nih.gov By strategically modifying its structure, researchers can fine-tune its physicochemical properties and biological activity to engage specific targets with high affinity and selectivity. Structural modifications can include substitutions on the indole (B1671886) ring, alterations of the azine bridge, and molecular hybridization with other pharmacologically active moieties. nih.gov

Research has already demonstrated the synthesis of derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. nih.govnih.govscirp.org A key future direction is the use of structure-based drug design, informed by the crystal structures of target proteins. This approach will enable the creation of new derivatives tailored to fit precisely into the binding pockets of enzymes or receptors implicated in various diseases. For example, derivatives have been specifically designed as multidrug resistance (MDR) reversal agents to combat cancer cell resistance to chemotherapy. sci-hub.se The synthesis of semicarbazone derivatives has also been explored for developing new antibacterial agents. csic.es

Exploration of Undiscovered Application Domains in Materials Science and Analytical Chemistry

Beyond its biological potential, this compound holds promise in materials science and analytical chemistry. Its ability to participate in Schiff base condensation reactions makes it a valuable building block for the synthesis of more complex molecules and functional materials. evitachem.comsigmaaldrich.com For instance, it can be used to create multifunctional silica (B1680970) nano-vehicles and magnetic nanoparticles, which have potential applications in drug delivery and diagnostics. sigmaaldrich.com

A significant recent development is its use in a colorimetric assay for the detection and quantification of Indole-3-carboxaldehyde (I3A) in food samples, such as cabbage. unifi.it The assay is based on the reaction of I3A with carbidopa (B1219) to form the distinctly colored this compound. unifi.it The pH- and solvent-dependent chromic properties of the azine are central to this application. unifi.it Future research could explore the development of new sensors and analytical probes based on this chemistry. Furthermore, the electrical properties of metal complexes of azines suggest potential applications in electronics and conductive materials. scirp.org

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₄N₄ | nih.gov |

| Molecular Weight | 286.33 g/mol | nih.gov |

| Crystal System | Monoclinic | um.edu.my |

| Space Group | P2₁/c | iucr.org |

| a | 5.0849 (2) Å | um.edu.my |

| b | 10.6708 (4) Å | um.edu.my |

| c | 13.4435 (5) Å | um.edu.my |

| β | 94.366 (3)° | um.edu.my |

| Volume | 727.33 (5) ų | um.edu.my |

| Z | 2 | um.edu.my |

Integration of Advanced Computational and Experimental Approaches for Comprehensive Understanding

A synergistic approach that combines computational modeling with experimental validation is essential for a comprehensive understanding of this compound. Computational tools are increasingly powerful for predicting molecular properties, reaction mechanisms, and biological interactions, thereby guiding experimental work and reducing trial-and-error.

Quantum chemical methods like Density Functional Theory (DFT) have been employed to analyze the electronic structure and geometry of related derivatives. csic.es Molecular docking simulations are being used to predict the binding modes of azine derivatives to biological targets, such as proteins implicated in cancer, providing insights into their potential as therapeutic agents. mdpi.com These computational predictions can then be validated through experimental techniques. For example, X-ray crystallography provides precise structural data that can be used to refine and validate molecular models. nih.goviucr.org Similarly, spectroscopic methods like NMR, IR, and mass spectrometry are crucial for characterizing newly synthesized compounds and confirming their structures predicted by computational analysis. mdpi.comnih.gov Future work will likely see an even tighter integration of these approaches to accelerate the discovery and development of new applications for this versatile compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Indole-3-carboxaldehyde, and how can purity be validated?

- Synthesis : The compound is typically synthesized via scaled-down literature methods, such as the hydrazine-mediated condensation of indole derivatives. A 50-fold scale-down procedure yields 86% purity with a melting point of 194–197°C, consistent with literature values .

- Purity Validation : Use melting point analysis (lit. 193–198°C) and NMR spectroscopy (e.g., δ 10.05 ppm for aldehyde proton in d6-DMSO) . Column chromatography (EA/PE 1:2 eluent) is recommended for purification .

Q. Which analytical techniques are standard for characterizing Indole-3-carboxaldehyde and its derivatives?

- NMR : Key peaks include δ 10.05 (COH) and 11.27 ppm (NH) in H NMR, with C signals at 185.0 ppm (aldehyde carbon) .

- Chromatography : UPLC-MS/MS quantifies indole alkaloids (e.g., LOQ: 0.1 ng/mL) . RP-HPLC (retention time ~9.06 min) coupled with UV-Vis confirms identity against standards .

Q. What are the known biological activities of Indole-3-carboxaldehyde?

- Antimicrobial : Exhibits antifungal properties in microbial symbionts (e.g., Janthinobacterium lividum) .

- Immunomodulatory : Protects against graft-versus-host disease (GvHD) in murine models via microbiota-derived metabolites .

- Enzyme Inhibition : Acts as a tryptophan dehydrogenase inhibitor and TNF-α/IL-6 suppressor .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of Indole-3-carboxaldehyde?

- Derivatization : Introduce protecting groups (e.g., benzyloxycarbonyl) via reaction with benzyl chloroformate (0°C, DCM, DiPEA), yielding 79% hydroxymethyl intermediates . Bromination with PBr in dry DCM produces bromomethyl derivatives for cross-coupling .

- Azine Formation : Condense with hydrazines to form azines, critical for liquid-crystalline resins or chromoionophores (e.g., Hg/Cu sensors) .

Q. How to resolve contradictions in reported physicochemical data (e.g., melting points)?

- Case Study : Observed m.p. ranges (193–198°C vs. 194–197°C) may arise from polymorphic forms or impurities. Validate via differential scanning calorimetry (DSC) and repeat synthesis under inert atmospheres (Ar) to exclude oxidation artifacts .

Q. What mechanistic insights exist for Pd-catalyzed azine N-oxide direct arylation?

- Catalysis : Pd(OAc) with acetate ligands facilitates C–H activation in azine N-oxide arylation. Critical for synthesizing bipyridine analogs or pi-electron-deficient organometallics .

- Applications : Used in cross-coupling reactions to access heterocyclic pharmaceuticals or agrochemicals .

Q. How to design in vivo studies for Indole-3-carboxaldehyde metabolites (e.g., DIM)?

- Metabolite Tracking : Use MEKC-UV to quantify urinary metabolites (I3C, DIM, I3CAL) post-oral administration. Optimize solid-phase extraction (SPE) for low-concentration detection .

- Model Systems : Murine allo-SCT models show microbiota-derived I3CAL reduces GvHD severity via AhR signaling .

Key Recommendations for Researchers

- Synthetic Reproducibility : Scale reactions cautiously (e.g., 50-fold reduction) and validate intermediates via C NMR .

- Advanced Purification : Use silica gel columns with EA/PE gradients for azine derivatives .

- Multi-Omics Integration : Apply MOFA frameworks to link microbiota metabolomes (e.g., I3CAL) to clinical outcomes in GvHD studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.